molecular formula C25H22ClF3N4O2S2 B2668213 4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide CAS No. 338794-29-9

4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide

Cat. No.: B2668213
CAS No.: 338794-29-9
M. Wt: 567.04
InChI Key: UELNSHIKTHJDSG-UHFFFAOYSA-N
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Description

Historical Development of Triazole Sulfonamide Chemistry

The structural evolution of triazole sulfonamides originates from two distinct therapeutic lineages. Triazoles entered pharmacopeias following Bladin’s 1885 identification of the 1,2,4-triazole scaffold, which gained prominence after Woolley’s 1944 discovery of azole antifungals. Parallel developments in sulfonamide chemistry, beginning with Prontosil’s 1935 antibacterial breakthrough, established sulfa drugs as foundational antimicrobial agents.

Convergence of these domains emerged in the late 20th century through rational drug design. The 1990s saw systematic exploration of hybrid molecules, exemplified by sulfonamide-1,2,4-triazole conjugates synthesized via Huisgen cycloaddition. These efforts aimed to synergize triazoles’ cytochrome P450 inhibition with sulfonamides’ dihydropteroate synthase antagonism, creating dual-mechanism agents. The subject compound represents a third-generation hybrid, incorporating fluorine substituents to enhance target binding and pharmacokinetics.

Positioning Within Medicinal Chemistry Research Framework

This compound occupies a strategic niche in antimicrobial development, addressing three critical challenges:

  • Multidrug Resistance Mitigation : Combines triazoles’ CYP51 inhibition with sulfonamides’ folate pathway disruption to overcome efflux pump-mediated resistance.
  • Bioavailability Optimization : The trifluoromethyl benzyl group enhances lipophilicity (calculated LogP 4.12), potentially improving blood-brain barrier penetration versus earlier triazoles.
  • Selective Toxicity : Sulfonamide-tethering to the triazole N1 position (Figure 1) minimizes off-target human cytochrome interactions while maintaining fungal CYP450 affinity.

Table 1: Key Structural Features and Proposed Functions

Structural Component Pharmacological Role
1,2,4-Triazole Core Heme iron coordination (CYP450 inhibition)
Sulfonamide Group Dihydropteroate synthase binding
Trifluoromethyl Benzyl Thioether Enhanced membrane permeability & metabolic stability
Chlorophenyl Sulfonamide π-Stacking interactions with aromatic residues

Significance in Contemporary Pharmaceutical Research

Three factors elevate this compound’s research relevance:

  • Resistance Countermeasures : The 4-methyl group on the triazole ring sterically hinders common mutation sites (e.g., Candida albicans Erg11 Y132F). Molecular dynamics simulations suggest the trifluoromethyl group induces conformational changes in CYP51, restoring binding affinity against resistant strains.

  • Dual-Target Potential : Preliminary studies indicate simultaneous inhibition of fungal CYP51 (IC~50~ 0.8 μM) and bacterial dihydropteroate synthase (IC~50~ 1.2 μM), surpassing single-target agents.

  • Synthetic Accessibility : Utilizing copper-catalyzed azide-alkyne cycloaddition, the synthesis achieves 82% yield under mild conditions (25°C, aqueous DMSO), enabling scalable production.

The compound’s modular design (Figure 2) allows systematic variation of substituents – the benzyl thioether’s para-position accommodates diverse electron-withdrawing groups, while the sulfonamide’s chloro substituent can be replaced with other halogens to tune solubility profiles. This adaptability positions it as a platform for developing narrow-spectrum or broad-spectrum antimicrobials through targeted modifications.

[Insert Figure 1: Structure-Activity Relationship Diagram Here]
[Insert Figure 2: Synthetic Modularity Schematic Here]

Properties

IUPAC Name

4-chloro-N-[1-[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF3N4O2S2/c1-33-23(30-31-24(33)36-16-18-7-9-19(10-8-18)25(27,28)29)22(15-17-5-3-2-4-6-17)32-37(34,35)21-13-11-20(26)12-14-21/h2-14,22,32H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELNSHIKTHJDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its diverse biological activities. The presence of a trifluoromethyl group and a sulfonamide moiety enhances its lipophilicity and potential interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : The triazole scaffold is recognized for its antifungal and antibacterial properties. Compounds containing the triazole ring have been shown to exhibit significant activity against various pathogens, including resistant strains of bacteria and fungi .
  • Anticancer Potential : Some studies suggest that derivatives of triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The sulfonamide group may also contribute to this activity by interfering with metabolic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Modifications at the 3 or 5 positions of the triazole ring can significantly affect antimicrobial potency. For instance, introducing electron-donating groups often enhances activity against Gram-positive bacteria .
  • Lipophilicity : The presence of bulky groups such as trifluoromethyl can increase membrane permeability, thus enhancing bioavailability and efficacy against intracellular pathogens .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Compounds with a trifluoromethyl group exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like amoxicillin .
  • Antifungal Activity : Research has indicated that triazole-based compounds show promise against Candida albicans and Aspergillus fumigatus, with some derivatives demonstrating MIC values comparable to established antifungals like fluconazole .
  • Anticancer Effects : In vitro studies have shown that certain sulfonamide-containing triazoles can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 0.125 µg/mL
AntifungalCandida albicansMIC: 0.5 µg/mL
AnticancerMCF-7 Breast Cancer CellsInduction of apoptosis

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Thiazole/Oxazole: The target’s 1,2,4-triazole core (vs.
  • Trifluoromethyl vs. Fluorine/Allyl : The 4-CF₃-benzyl group in the target increases lipophilicity (logP ~3.5 estimated) compared to the 4-F-benzyl group in (logP ~2.8), which may improve membrane permeability .

Physicochemical Properties

Estimated properties of the target compound vs. analogs:

Property Target Compound 4-F-Benzyl Analog Oxazole Derivative
Molecular Weight 581.06 g/mol 452.95 g/mol 390.47 g/mol
logP (Lipophilicity) ~3.5 (high) ~2.8 ~2.1
Hydrogen Bond Donors 2 (SO₂NH-, triazole N) 2 2
Rotatable Bonds 8 7 5

Insights: Higher logP in the target suggests better membrane penetration but may reduce solubility.

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
  • Step 2 : Introduction of the sulfanyl group using nucleophilic substitution with 4-(trifluoromethyl)benzyl mercaptan.
  • Step 3 : Sulfonamide coupling via reaction of the amine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine . Key conditions include temperature control (<0°C for exothermic steps), anhydrous environments for sulfonylation, and catalyst selection (e.g., FeCl₃ for chlorination steps) .

Q. Which spectroscopic techniques are essential for structural validation?

  • X-ray crystallography provides unambiguous confirmation of the 3D structure, particularly for the triazole and sulfonamide moieties .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies proton environments, such as the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and sulfonamide NH (δ ~7–8 ppm in ¹H NMR) .
  • High-resolution mass spectrometry (HRMS) verifies molecular mass within 3 ppm error .

Q. What preliminary assays assess its biological activity?

  • Enzyme inhibition assays (e.g., fluorometric or colorimetric methods) target bacterial acps-pptase enzymes, with IC₅₀ values calculated using dose-response curves .
  • Antimicrobial susceptibility testing (MIC/MBC) in nutrient broth under standardized CLSI guidelines .

Advanced Research Questions

Q. How can synthesis yield be optimized using statistical experimental design?

Employ Design of Experiments (DoE) to identify critical parameters:

  • Factors : Reaction temperature, catalyst concentration, solvent polarity.
  • Response surface methodology (RSM) models interactions between variables. For example, a central composite design revealed that increasing solvent polarity (e.g., DMF vs. THF) improves sulfonamide coupling efficiency by 22% .

Q. What computational methods predict binding affinity and selectivity?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with bacterial enzymes .
  • Molecular docking (AutoDock Vina) simulates interactions with acps-pptase active sites, prioritizing residues like Ser-150 and Asp-189 for hydrogen bonding .
  • Molecular Dynamics (MD) simulations (NAMD/GROMACS) evaluate binding stability over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assay validation : Compare results from fluorometric assays with radiometric methods to rule out interference from the compound’s autofluorescence .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., sulfone derivatives from over-oxidation) that may skew activity .
  • Structural analogs : Test substituent effects (e.g., replacing trifluoromethyl with chloro groups) to isolate SAR trends .

Q. What strategies validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) quantify target protein stabilization upon compound binding.
  • Photoaffinity labeling with a diazirine-modified analog confirms direct interaction via LC-MS/MS .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Vary triazole substituents (e.g., methyl vs. cycloheptyl) to assess steric effects .
  • Functional group swaps : Replace sulfanyl with sulfonyl to study oxidation state impacts on bioavailability .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate electronic/steric fields with MIC values .

Q. What safety protocols are critical during synthesis?

  • Ventilation : Use fume hoods to mitigate exposure to sulfonamide vapors (odor threshold: <1 ppm) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact, which may cause irritation .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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